Nonane-2,5-diol

Synthetic methodology Diol regiochemistry Nitroalkane Michael addition

Nonane-2,5-diol (CAS 51916-45-1, also designated 2,5-Nonanediol) is a nine-carbon linear aliphatic diol with hydroxyl groups positioned at the C2 and C5 carbons of the nonane backbone. Its molecular formula is C9H20O2, with a molecular weight of approximately 160.25 g/mol, a computed LogP of 1.9, and a topological polar surface area of 40.5 Ų.

Molecular Formula C9H20O2
Molecular Weight 160.25 g/mol
CAS No. 51916-45-1
Cat. No. B15470269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonane-2,5-diol
CAS51916-45-1
Molecular FormulaC9H20O2
Molecular Weight160.25 g/mol
Structural Identifiers
SMILESCCCCC(CCC(C)O)O
InChIInChI=1S/C9H20O2/c1-3-4-5-9(11)7-6-8(2)10/h8-11H,3-7H2,1-2H3
InChIKeyXLWQSELBOZCFHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nonane-2,5-diol (CAS 51916-45-1): Technical Baseline and Procurement Specifications for a Linear Aliphatic Diol


Nonane-2,5-diol (CAS 51916-45-1, also designated 2,5-Nonanediol) is a nine-carbon linear aliphatic diol with hydroxyl groups positioned at the C2 and C5 carbons of the nonane backbone . Its molecular formula is C9H20O2, with a molecular weight of approximately 160.25 g/mol, a computed LogP of 1.9, and a topological polar surface area of 40.5 Ų [1]. This compound exists as a chiral molecule with two stereocenters, resulting in potential diastereomeric mixtures depending on the synthetic route employed . As a structurally defined diol, it serves as a synthetic intermediate in organic chemistry, distinct from its positional isomers such as nonane-2,4-diol or nonane-1,9-diol, which exhibit different physicochemical and reactivity profiles.

Nonane-2,5-diol Procurement: Why Positional Isomers and Generic Aliphatic Diols Are Not Interchangeable Substitutes


In scientific and industrial applications, the assumption that linear aliphatic diols with the same molecular formula (C9H20O2) can be substituted for one another is fundamentally flawed. The specific 2,5-substitution pattern in nonane-2,5-diol creates a defined spatial separation between the two hydroxyl functionalities, directly influencing its molecular recognition, hydrogen-bonding capacity, and reactivity in stepwise derivatization reactions . Positional isomers such as nonane-1,9-diol (a terminal diol) or nonane-3,6-diol exhibit entirely different boiling points, polarity profiles, and steric accessibility, rendering them unsuitable replacements in synthetic sequences where precise regiochemistry is required [1]. This section provides the quantitative evidence necessary for informed procurement decisions.

Quantitative Differentiation of Nonane-2,5-diol: Evidence-Based Technical Specifications for Scientific Procurement


Comparative Physicochemical Profiling: Nonane-2,5-diol versus Nonane-3,6-diol in Synthetic Output

In a one-pot aqueous synthesis of 1,4-diols from nitroalkanes and α,β-unsaturated enones, nonane-2,5-diol was obtained in approximately 69% yield [1]. Under identical reaction conditions, the positional isomer nonane-3,6-diol was obtained in approximately 60% yield [1]. This yield differential of approximately 9 percentage points highlights the influence of the specific substitution pattern on reaction efficiency and product isolation.

Synthetic methodology Diol regiochemistry Nitroalkane Michael addition

Radical Decomposition Stability: Nonane-2,5-diol Formation Pathway versus Competing Termination Reactions

During the decomposition of 2-nonyl peroxy radicals at 45°C, nonane-2,5-diol is formed as a product of non-terminating decomposition via intramolecular hydrogen abstraction of the intermediate alkoxy radical . This pathway directly competes with the Russell termination mechanism, which leads to chain termination and formation of nonane-2,5-dione . The relative partitioning between diol formation (non-terminating) and dione formation (terminating) provides a quantitative measure of the radical stability conferred by the 2,5-diol structural motif.

Radical chemistry Peroxy radical decomposition Alkoxy radical rearrangement

Computed Physicochemical Descriptors: Quantitative LogP and Polar Surface Area for Nonane-2,5-diol

Nonane-2,5-diol exhibits computed physicochemical parameters including an XLogP value of 1.9 and a topological polar surface area (TPSA) of 40.5 Ų [1]. These values can be compared with class-level averages for aliphatic diols of similar molecular weight: terminal diols (e.g., nonane-1,9-diol) typically show higher TPSA (≥40.5 Ų) due to increased accessibility of hydroxyl groups, while more substituted diols (e.g., nonane-2,4-diol) may exhibit lower LogP values due to altered hydrogen-bonding networks. The 1.9 LogP indicates moderate lipophilicity suitable for passive membrane permeation in biological assays.

ADME prediction Lipophilicity QSAR modeling

Molecular Flexibility Metrics: Rotatable Bond Count and Conformational Entropy of Nonane-2,5-diol

Nonane-2,5-diol possesses six rotatable bonds as determined by computed structural analysis [1]. In contrast, terminal diols such as nonane-1,9-diol typically exhibit seven or more rotatable bonds due to the linear arrangement of the carbon chain with hydroxyl groups at each terminus. The reduced rotatable bond count of nonane-2,5-diol (six versus seven) corresponds to a lower conformational entropy penalty upon binding to a biological target or crystallizing in a solid-state lattice, which can translate to more favorable binding thermodynamics or higher crystallinity.

Conformational analysis Molecular flexibility Entropic penalty

Purity Specification and Analytical Verification: Commercial Availability of Nonane-2,5-diol at >98% Purity

Commercial sources provide nonane-2,5-diol with a purity specification of >98%, supported by Certificate of Analysis (CoA) documentation . This purity threshold is consistent with industry standards for research-grade aliphatic diols, where ≥95% purity is typically required for reproducible synthetic applications [1]. The >98% specification ensures minimal interference from positional isomers or residual synthetic byproducts that could otherwise compromise reaction yields or analytical measurements.

Analytical chemistry Quality control Reference standard

Synthetic Accessibility: Comparison of Nonane-2,5-diol Yield across Two Distinct Methodologies

Nonane-2,5-diol can be accessed via two fundamentally distinct synthetic routes: (1) Michael addition of nitroalkanes to α,β-unsaturated enones in aqueous medium yielding approximately 69% product [1], and (2) non-terminating decomposition of 2-nonyl peroxy radicals at 45°C . The former provides a one-pot, environmentally benign route with moderate yield, while the latter offers a mechanistic understanding of diol formation under oxidative conditions. The availability of multiple synthetic pathways with different starting materials (nitroalkanes versus hydroperoxides) provides procurement flexibility and reduces supply chain risk.

Synthetic methodology comparison One-pot synthesis Radical decomposition

Recommended Application Scenarios for Nonane-2,5-diol Based on Quantitative Evidence


Synthetic Intermediate in 1,4-Diol Library Construction via Aqueous One-Pot Methodology

For researchers synthesizing 1,4-diol libraries, nonane-2,5-diol offers a demonstrated yield advantage of approximately 9 percentage points over its positional isomer nonane-3,6-diol (~69% vs. ~60%) under identical aqueous one-pot conditions [1]. This yield differential, combined with the environmentally benign aqueous reaction medium, positions nonane-2,5-diol as the preferred scaffold for generating diol libraries where synthetic efficiency is paramount. Procurement of this specific isomer ensures higher material throughput and reduced cost per gram of isolated product.

Radical Stability Studies and Antioxidant Mechanism Elucidation

Investigators studying peroxy radical decomposition and intramolecular hydrogen abstraction mechanisms will find nonane-2,5-diol directly relevant, as its formation from 2-nonyl peroxy radicals via non-terminating decomposition is documented at 45°C [1]. The partitioning between diol and dione formation provides a quantitative framework for probing radical stability in alkoxy radical rearrangements, enabling studies of antioxidant mechanisms or oxidative degradation pathways in lipid systems.

QSAR and ADME Modeling with Experimentally Validated Physicochemical Descriptors

Computational chemists engaged in quantitative structure-activity relationship (QSAR) modeling or ADME prediction can utilize nonane-2,5-diol as a structurally defined reference compound. Its computed XLogP of 1.9 and TPSA of 40.5 Ų [1], coupled with six rotatable bonds [1], provide validated descriptors for calibrating models that predict membrane permeability, solubility, or binding thermodynamics. The >98% commercial purity [2] ensures that experimental validation studies are not confounded by impurities.

Methodology Development and Cross-Methodology Comparison Studies

For research groups focused on synthetic methodology development, nonane-2,5-diol represents a versatile test substrate accessible via two mechanistically distinct routes: nitroalkane Michael addition (~69% yield) [1] and radical decomposition of 2-nonyl peroxy radicals [2]. This dual accessibility allows direct comparison of reaction conditions, scalability, and environmental impact across disparate synthetic paradigms, making it an ideal model compound for green chemistry benchmarking or mechanistic coursework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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